molecular formula C21H22N4O3S2 B2641791 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,3-DIMETHYLPHENYL)ACETAMIDE CAS No. 894952-52-4

2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,3-DIMETHYLPHENYL)ACETAMIDE

Cat. No.: B2641791
CAS No.: 894952-52-4
M. Wt: 442.55
InChI Key: HRXYLYQNNSDOLE-UHFFFAOYSA-N
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Description

2-{[4-Amino-5-(4-methylbenzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a synthetic small molecule characterized by a pyrimidine core substituted with a 4-methylbenzenesulfonyl group at position 5, an amino group at position 4, and a sulfanyl-linked acetamide moiety at position 2. The acetamide group is further substituted with a 2,3-dimethylphenyl ring.

Properties

IUPAC Name

2-[4-amino-5-(4-methylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S2/c1-13-7-9-16(10-8-13)30(27,28)18-11-23-21(25-20(18)22)29-12-19(26)24-17-6-4-5-14(2)15(17)3/h4-11H,12H2,1-3H3,(H,24,26)(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXYLYQNNSDOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,3-DIMETHYLPHENYL)ACETAMIDE involves multiple steps. One common synthetic route includes the reaction of 4-amino-5-(4-methylbenzenesulfonyl)pyrimidine-2-thiol with N-(2,3-dimethylphenyl)acetamide under specific conditions . The reaction typically requires the use of solvents such as dichloromethane and catalysts to facilitate the process. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,3-DIMETHYLPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,3-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Compound A : 2-{[4-Amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

  • Key Differences :
    • Replaces the 4-methylbenzenesulfonyl group with a thiophene-2-sulfonyl moiety.
    • The acetamide is attached to a 3-fluorophenyl group instead of 2,3-dimethylphenyl.
  • Implications: The thiophene-sulfonyl group may alter electronic properties and binding affinity due to sulfur’s electronegativity and aromaticity differences compared to the benzene ring.

Compound B : 2-{[4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

  • Key Differences: Substitutes the pyrimidine core with a 1,2,4-triazole ring. Features an allyl group at position 4 and a 2,6-dimethylanilino-methyl substituent at position 3.
  • Implications :
    • The triazole ring may influence hydrogen-bonding interactions and solubility.
    • The 2-methylphenyl acetamide group offers steric bulk distinct from the 2,3-dimethylphenyl in the target compound .

Anti-Inflammatory Triazole Derivatives

Compound C (AS111) : 2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide

  • Key Differences :
    • Utilizes a 2-pyridyl substituent on the triazole core.
    • The acetamide is linked to a 3-methylphenyl group.
  • Research Findings :
    • Exhibits 1.28× higher anti-inflammatory activity than diclofenac in rat models.
    • Highlights the importance of aryl substituent position (3-methyl vs. 2,3-dimethyl) for potency .

Compound D : 2-[[4-Amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide

  • Key Differences :
    • Features a 2-fluorophenyl group on the triazole and a 4-butylphenyl acetamide.
  • Implications :
    • The fluorophenyl group may enhance membrane permeability, while the butylphenyl chain could prolong half-life via lipophilic interactions .

Comparative Data Table

Compound Core Structure Sulfonyl/Sulfanyl Group Aryl Substituent (Acetamide) Biological Activity (Reference)
Target Compound Pyrimidine 4-Methylbenzenesulfonyl 2,3-Dimethylphenyl Not explicitly reported (inferred)
Compound A (Thiophene) Pyrimidine Thiophene-2-sulfonyl 3-Fluorophenyl Potential enzyme inhibition
Compound B (Triazole) 1,2,4-Triazole None (Allyl/Anilino) 2-Methylphenyl Unreported (structural analogue)
Compound C (AS111) 1,2,4-Triazole 2-Pyridyl 3-Methylphenyl 1.28× diclofenac activity
Compound D (Fluorophenyl) 1,2,4-Triazole None (2-Fluorophenyl) 4-Butylphenyl Unreported (structural analogue)

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :

    • The pyrimidine core in the target compound may offer distinct electronic properties compared to triazole derivatives, influencing target binding.
    • Substitutions on the aryl acetamide group (e.g., 2,3-dimethylphenyl vs. 3-methylphenyl) significantly modulate steric and electronic interactions, impacting potency .
    • Sulfonyl groups (e.g., 4-methylbenzenesulfonyl vs. thiophene-sulfonyl) affect solubility and enzyme affinity due to variations in hydrophobicity and charge distribution .
  • Synthetic and Analytical Considerations :

    • The SHELX software suite is critical for crystallographic refinement of such compounds, ensuring accurate structural validation .
    • Structure validation protocols (e.g., PLATON) are essential to confirm geometric parameters and avoid crystallographic artifacts .

Biological Activity

The compound 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,3-DIMETHYLPHENYL)ACETAMIDE is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula

  • Molecular Formula : C17H20N4O2S
  • Molecular Weight : 348.43 g/mol

Structure

The compound features a pyrimidine ring substituted with an amino group and a methylbenzenesulfonyl moiety, linked to a dimethylphenylacetamide. This structure is essential for its biological activity, particularly in targeting specific enzymes and receptors.

Research indicates that compounds similar to this compound may act through several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes, particularly those involved in folate synthesis, which is crucial for DNA replication and cell division.
  • Neuroprotective Effects : Studies have shown that derivatives of benzimidazole and pyrimidine can attenuate oxidative stress and neuroinflammation, suggesting potential applications in neurodegenerative diseases .
  • JAK-2 Modulation : Similar compounds have been identified as inhibitors of Janus kinase 2 (JAK-2), which plays a significant role in cytokine signaling pathways. This inhibition could lead to reduced inflammation and tumor growth .

Therapeutic Potential

The compound's unique structure suggests several therapeutic applications:

  • Cancer Therapy : As a JAK-2 inhibitor, it could be utilized in treating cancers that exhibit aberrant JAK signaling.
  • Neurodegenerative Disorders : Its neuroprotective properties may offer new avenues for treating conditions like Alzheimer's and Parkinson's disease by mitigating oxidative stress and inflammation.

Neuroprotective Studies

A study focused on benzimidazole-containing acetamide derivatives demonstrated significant neuroprotective effects against oxidative stress-induced neuronal death. The results indicated that these compounds could reduce microglial activation and promote neuronal survival .

Cancer Research

In the context of cancer treatment, research on pyrimidine derivatives has shown promising results in inhibiting tumor growth through the modulation of key signaling pathways. For instance, specific derivatives were found to effectively inhibit cell proliferation in various cancer cell lines by targeting the JAK-STAT pathway .

Summary of Biological Activities

Activity TypeMechanism of ActionPotential Applications
Enzyme InhibitionInhibition of folate synthesisCancer treatment
NeuroprotectionReducing oxidative stressNeurodegenerative diseases
Cytokine SignalingJAK-2 inhibitionAutoimmune diseases, cancers

Comparative Analysis of Similar Compounds

Compound NameStructure TypeKey Activity
3a (Benzimidazole derivative)BenzimidazoleNeuroprotection
4-Amino-N-(5-methylpyrimidin-2-yl)benzenesulfonamidePyrimidine derivativeEnzyme inhibition
4-Chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole)Oxadiazole-basedRET kinase inhibition

Q & A

Q. What are the key steps for synthesizing 2-{[4-amino-5-(4-methylbenzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide?

  • Methodological Answer : Synthesis typically involves three stages: (i) Formation of the pyrimidine core via cyclization of thiourea derivatives with β-ketoesters. (ii) Introduction of the sulfonyl group using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). (iii) Acetamide coupling via nucleophilic substitution between the sulfanylpyrimidine intermediate and 2,3-dimethylphenylamine in a polar aprotic solvent (e.g., DMF) .
  • Characterization : Confirm structural integrity using 1H^1H-/13C^{13}C-NMR, IR (for sulfonyl and amide stretches), and mass spectrometry. Purity is assessed via HPLC (>95%) .

Q. How can researchers validate the compound’s purity and structural identity?

  • Methodological Answer :
  • Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA).
  • Structural Confirmation :
  • 1H^1H-NMR: Look for aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.1–2.5 ppm), and amide NH (δ ~10 ppm).
  • IR: Peaks at ~1350 cm1^{-1} (sulfonyl S=O) and ~1650 cm1^{-1} (amide C=O).
  • High-resolution mass spectrometry (HRMS) for molecular ion accuracy .

Q. What preliminary biological assays are suitable for screening this compound?

  • Methodological Answer :
  • In vitro enzyme inhibition : Test against kinases or proteases (e.g., EGFR, COX-2) using fluorometric or colorimetric assays.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Solubility : Use shake-flask method in PBS (pH 7.4) to guide formulation for downstream assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during sulfanyl group introduction?

  • Methodological Answer :
  • Temperature Control : Maintain 0–5°C during sulfonation to prevent over-sulfonation.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or phase-transfer catalysts to enhance regioselectivity.
  • Solvent Optimization : Use DCM or THF to improve solubility of intermediates. Monitor via TLC (silica gel, ethyl acetate/hexane) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity).
  • Batch Reproducibility : Re-synthesize the compound under identical conditions and retest.
  • Orthogonal Assays : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

  • Methodological Answer :
  • Functional Group Modifications : Replace the 4-methylbenzenesulfonyl group with fluorinated or heteroaromatic sulfonamides to improve binding.
  • Scaffold Hopping : Substitute the pyrimidine core with triazolo[1,5-a]pyrimidine for metabolic stability.
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinases) .

Q. What mechanistic studies elucidate the compound’s interaction with biological targets?

  • Methodological Answer :
  • X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., kinase domain) to resolve binding modes.
  • Kinetic Studies : Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive mechanisms.
  • Proteomics : Use SILAC (stable isotope labeling by amino acids in cell culture) to identify off-target effects .

Q. How can researchers address low synthetic yields during acetamide coupling?

  • Methodological Answer :
  • Coupling Reagents : Test EDCI/HOBt vs. HATU for improved efficiency.
  • Microwave Assistance : Reduce reaction time from 24h to 1h at 80°C.
  • Workup Optimization : Use liquid-liquid extraction (ethyl acetate/water) instead of column chromatography for intermediate isolation .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Sulfanyl Group Introduction

ParameterOptimal ConditionImpact on YieldReference
Temperature0–5°CPrevents decomposition
SolventDichloromethaneEnhances solubility
CatalystPyridineNeutralizes HCl byproduct

Q. Table 2. Biological Assay Conditions for Cytotoxicity Screening

Cell LineAssay TypeIncubation TimeIC50_{50} RangeReference
MCF-7MTT48h5–20 µM
HeLaResazurin72h10–50 µM

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